iNOS Selectivity: DTI Spares Inducible Nitric Oxide Synthase in Vascular Smooth Muscle Whereas DPI Does Not
In endothelium-denuded rat aortic rings incubated with lipopolysaccharide (LPS, 10 μg/mL) to induce iNOS, di-2-thienyliodonium (DTI) at 10⁻⁷ M failed to reverse the LPS-induced suppression of phenylephrine-evoked contraction. In contrast, diphenyleneiodonium (DPI) at equimolar and higher concentrations (1–3 × 10⁻⁷ M) significantly increased Emax and reduced EC₅₀ of the phenylephrine concentration-response curve, demonstrating functional inhibition of vascular iNOS activity [1]. This represents a qualitative, binary differentiation: DPI inhibits iNOS-dependent vascular relaxation, whereas DTI does not under identical experimental conditions.
| Evidence Dimension | Reversal of LPS-induced suppression of contraction (iNOS functional inhibition) in rat aortic rings |
|---|---|
| Target Compound Data | DTI (10⁻⁷ M): no significant effect on Emax or EC₅₀ of phenylephrine curve in LPS-treated rings |
| Comparator Or Baseline | DPI (1–3 × 10⁻⁷ M): significantly increased Emax and reduced EC₅₀; L-NNA (1–10 × 10⁻⁶ M) and D-NNA (4–6 × 10⁻⁴ M) also effective |
| Quantified Difference | Qualitative: DTI inactive at tested concentration vs. DPI active (restored contractile function); DTI spares iNOS while DPI inhibits it |
| Conditions | Endothelium-denuded rat aortic rings; 4 h incubation with LPS 10 μg/mL; phenylephrine 10⁻⁹–10⁻⁵ M; 37 °C physiological salt solution |
Why This Matters
For researchers studying the role of constitutive NOS (eNOS/nNOS) versus iNOS in vascular biology, DTI provides a critical selectivity tool that DPI cannot offer—enabling experimental dissociation of NOS isoform contributions.
- [1] Palacios B, Cheng XS, Pang CCY. Reversal of in vitro lipopolysaccharide-induced suppression of contraction in rat aorta by NG-nitro-arginine, diphenyleneiodonium and di-2-thienyliodonium. Eur J Pharmacol. 1995;287(3):239-244. doi:10.1016/0014-2999(95)00765-2. View Source
